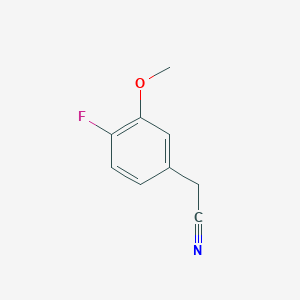

2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-fluoro-3-methoxyphenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8FNO/c1-12-9-6-7(4-5-11)2-3-8(9)10/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWBUXMKSIMCUIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801005425 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

850565-37-6 | |

| Record name | (4-Fluoro-3-methoxyphenyl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801005425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Fluoro-3-methoxyphenyl)acetonitrile CAS number and properties

An In-Depth Technical Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate with significant potential in medicinal chemistry and organic synthesis. We will explore its fundamental physicochemical properties, provide a detailed, mechanistically-grounded synthesis protocol, discuss its reactivity, and contextualize its application within modern drug discovery workflows. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile building block in their work.

Core Compound Identification and Properties

This compound is an aromatic nitrile featuring a strategically substituted phenyl ring. The presence of both a fluorine atom and a methoxy group makes it an attractive scaffold for introducing desirable pharmacokinetic properties into novel therapeutic agents.

Chemical Identity:

A summary of its key physicochemical properties is presented below.

| Property | Value | Source |

| CAS Number | 850565-37-6 | [1] |

| Molecular Formula | C₉H₈FNO | [1] |

| Molecular Weight | 165.16 g/mol | [1] |

| Appearance | Typically a colorless to light-colored liquid or solid | [2] |

| Boiling Point | ~267 - 269 °C (Predicted) | [2] |

| Solubility | Poorly soluble in water; Soluble in common organic solvents (e.g., ethanol, acetone, dichloromethane) | [2] |

Synthesis Protocol: Cyanation of 4-Fluoro-3-methoxybenzyl Halide

The most direct and industrially scalable synthesis of this compound involves the nucleophilic substitution of a corresponding 4-fluoro-3-methoxybenzyl halide with a cyanide salt. This classic Sₙ2 reaction is efficient and utilizes readily available starting materials.

Mechanistic Rationale

The reaction proceeds via the displacement of a halide (typically bromide or chloride) from the benzylic position by the cyanide anion (CN⁻). The choice of a polar aprotic solvent like acetonitrile or acetone is critical; it effectively solvates the counter-ion (e.g., Na⁺ or K⁺) while leaving the cyanide nucleophile relatively "bare" and highly reactive. The addition of a catalyst like sodium iodide can further enhance the reaction rate through the in situ formation of the more reactive benzyl iodide via the Finkelstein reaction.

Detailed Experimental Protocol

Materials:

-

4-Fluoro-3-methoxybenzyl bromide (1.0 eq)

-

Sodium cyanide (NaCN) (1.5 eq)[3]

-

Sodium iodide (NaI) (0.1 eq)[3]

-

Dry Acetonitrile (solvent)[4]

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Benzene or other suitable extraction solvent

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and a nitrogen inlet, add finely powdered sodium cyanide (1.5 eq), sodium iodide (0.1 eq), and dry acetonitrile.[3]

-

Initiation: Begin vigorous stirring to create a fine suspension. Add 4-fluoro-3-methoxybenzyl bromide (1.0 eq) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain vigorous stirring for 16-20 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the mixture to room temperature and filter it with suction to remove the inorganic salts (NaBr, excess NaCN).[3]

-

Extraction: Remove the acetonitrile from the filtrate under reduced pressure. Dissolve the remaining residue in a suitable organic solvent like benzene or ethyl acetate and wash it with several portions of hot water to remove any remaining inorganic impurities.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can then be purified by vacuum distillation to yield this compound as a pure compound.[3]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Synthetic Utility

The molecule possesses two primary sites of reactivity: the nitrile functional group and the substituted aromatic ring.

-

Nitrile Group Reactivity: The cyano group is a versatile functional handle.

-

Hydrolysis: It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (4-fluoro-3-methoxyphenyl)acetic acid, a valuable building block for pharmaceuticals.

-

Reduction: The nitrile can be reduced to form 2-(4-fluoro-3-methoxyphenyl)ethan-1-amine, introducing a primary amine for further functionalization.

-

-

Aromatic Ring Reactivity: The electron-donating methoxy group and the weakly deactivating fluoro group influence the regioselectivity of electrophilic aromatic substitution reactions. This allows for further modifications to the phenyl ring if required for structure-activity relationship (SAR) studies.

Applications in Drug Discovery

Phenylacetonitrile derivatives are crucial intermediates in the pharmaceutical industry for the synthesis of numerous active pharmaceutical ingredients (APIs).[5] The specific substitution pattern of this compound makes it particularly relevant to modern medicinal chemistry.

Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability and binding affinity.[6][7] Fluorine can block sites of oxidative metabolism (e.g., by cytochrome P450 enzymes) and alter the pKa of nearby functional groups, which can improve cell membrane permeability and target engagement.

Utility in Fragment-Based Drug Discovery (FBDD)

With a molecular weight of 165.16 g/mol , this compound fits the profile of a "fragment" used in Fragment-Based Drug Discovery (FBDD).[7] FBDD is a powerful method for identifying lead compounds by screening small, low-complexity molecules that bind weakly to a biological target.[7] These initial hits are then optimized and grown into more potent, drug-like molecules.[7] The fluorinated phenyl ring provides a well-defined vector for growth and optimization, while the nitrile can act as a hydrogen bond acceptor or be elaborated into other functional groups.

Techniques like ¹⁹F-NMR spectroscopy are exceptionally powerful for screening fluorinated fragment libraries, making compounds like this one highly valuable for FBDD campaigns.[7][8]

Conceptual FBDD Workflow

Caption: Role of a fluorinated fragment in a drug discovery workflow.

Safety, Handling, and Storage

As with all nitrile-containing compounds, this compound should be handled with care in accordance with good laboratory practices.

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[9] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.[10][11] Do not breathe vapors or mist.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[9][12] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[9][11]

-

Toxicity: While specific data for this compound is limited, related phenylacetonitriles are classified as toxic if swallowed.[9][10] In case of ingestion, call a poison center or doctor immediately.[9][10]

Conclusion

This compound (CAS 850565-37-6) is a synthetically accessible and highly versatile chemical intermediate. Its unique combination of a reactive nitrile handle and a fluorinated phenyl ring makes it an exceptionally valuable building block for the synthesis of complex organic molecules. Its properties are particularly well-suited for applications in pharmaceutical research and development, where it can serve as a key component in the design of novel therapeutics and as an ideal fragment for modern drug discovery campaigns.

References

- Sunway Pharm Ltd. (n.d.). This compound - CAS:850565-37-6.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - (4-Methoxyphenyl)acetonitrile.

- Thermo Fisher Scientific. (2025). Safety Data Sheet - (3-Methoxyphenyl)acetonitrile.

- Thermo Fisher Scientific. (2024). Safety Data Sheet - (2-Methoxyphenyl)acetonitrile.

- Benchchem. (n.d.). 2,2-Difluoro-2-(4-fluorophenyl)acetonitrile.

- (n.d.). (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety.

- Methylamine Supplier. (n.d.). (4-Fluoro-3-Methoxyphenyl)Acetonitrile.

- Rorig, K., Johnston, J. D., Hamilton, R. W., & Telinski, T. J. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses Procedure.

- Carl ROTH. (2025). Safety Data Sheet: Acetonitrile.

- BenchChem. (2025). Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4).

- Li, C., et al. (2021). Applications of Solution NMR in Drug Discovery. MDPI.

- Lu, Y., et al. (2023). Perspectives on Applications of 19F-NMR in Fragment-Based Drug Discovery. MDPI.

Sources

- 1. This compound - CAS:850565-37-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 4-Fluoro-3-Methoxyphenylacetonitrile | Properties, Uses, Safety & Supplier China [nj-finechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. carlroth.com [carlroth.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Applications of Solution NMR in Drug Discovery | MDPI [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

- 12. (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety | Buy High-Purity Chemicals China [nj-finechem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Fluoro-4-methoxyphenylacetonitrile

A Note on Nomenclature: This guide details the properties of 3-Fluoro-4-methoxyphenylacetonitrile (CAS RN: 404-90-0) . It is believed that this is the compound of interest for researchers in the field, as extensive database searches for "4-Fluoro-3-methoxyphenylacetonitrile" consistently resolve to this isomer.

Introduction

As a Senior Application Scientist, it is crucial to underscore the growing importance of strategically fluorinated molecules in modern drug discovery. The introduction of fluorine can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making it a key tool for medicinal chemists.[1] This guide provides a comprehensive overview of the core physicochemical properties of 3-Fluoro-4-methoxyphenylacetonitrile, a versatile building block in the synthesis of various pharmaceutical and agrochemical agents. Understanding these fundamental characteristics is paramount for its effective application in research and development.

Chemical Identity and Structure

3-Fluoro-4-methoxyphenylacetonitrile is a substituted aromatic nitrile. The presence of the fluoro and methoxy groups on the phenyl ring, along with the acetonitrile moiety, imparts a unique combination of polarity and reactivity.

| Identifier | Value | Source |

| IUPAC Name | 2-(3-fluoro-4-methoxyphenyl)acetonitrile | PubChem[2] |

| CAS Number | 404-90-0 | ChemicalBook[3], ECHEMI[4] |

| Molecular Formula | C₉H₈FNO | PubChem[2] |

| Molecular Weight | 165.16 g/mol | PubChem[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)CC#N)F | PubChem[2] |

| InChI Key | OFCMGCZEFVKTAN-UHFFFAOYSA-N | PubChem[2] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the bedrock of successful drug development, influencing everything from reaction kinetics to bioavailability.

Physical State and Appearance

3-Fluoro-4-methoxyphenylacetonitrile is typically a white to off-white crystalline solid at room temperature.[5]

Melting and Boiling Points

The melting and boiling points are critical parameters for purification and reaction condition selection.

| Property | Value | Conditions | Source |

| Melting Point | 46-48 °C | ChemicalBook[3], ECHEMI[4] | |

| Boiling Point | 99-105 °C | 0.5 Torr | ChemicalBook[5] |

| 270.6 °C | 760 mmHg (Predicted) | ECHEMI[4] |

The significant difference between the boiling points at reduced and atmospheric pressure highlights the compound's susceptibility to decomposition at higher temperatures, making vacuum distillation the preferred method for purification.

Solubility

Solubility is a key determinant of a compound's behavior in both chemical reactions and biological systems.

| Solvent | Solubility | Rationale |

| Water | Poorly soluble | The hydrophobic phenyl ring and the relatively nonpolar nature of the molecule limit its solubility in water. |

| Organic Solvents | Soluble | Readily dissolves in common organic solvents such as ethanol, methanol, acetone, and dichloromethane due to favorable intermolecular interactions. |

The poor aqueous solubility is a common characteristic of many drug-like molecules and often necessitates the use of co-solvents or formulation strategies in biological assays.

Experimental Protocols for Property Determination

To ensure the scientific integrity of this guide, the following are detailed, self-validating protocols for the experimental determination of the key physicochemical properties discussed.

Melting Point Determination (Capillary Method)

This method is a reliable and widely used technique for determining the melting point of a crystalline solid.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry 3-Fluoro-4-methoxyphenylacetonitrile is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.

-

Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded as the melting point range.

Causality: A sharp melting point range (typically ≤ 2 °C) is indicative of a high degree of purity. Impurities disrupt the crystal lattice, leading to a depression and broadening of the melting point range.

Boiling Point Determination (Microscale Method)

Given the high boiling point at atmospheric pressure, a microscale method under reduced pressure is advisable to prevent decomposition.

Methodology:

-

Apparatus Setup: A small-scale distillation apparatus is assembled. A small quantity of the compound is placed in the distillation flask along with a boiling chip.

-

Vacuum Application: The system is connected to a vacuum pump, and the pressure is stabilized at a known value (e.g., 0.5 Torr).

-

Heating: The flask is gently heated in a suitable bath.

-

Observation: The temperature at which the liquid boils and a steady stream of condensate is observed is recorded as the boiling point at that pressure.

Causality: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding pressure. Reducing the pressure lowers the temperature required to reach this point, thus preventing thermal degradation.

Solubility Assessment (Qualitative)

A straightforward qualitative assessment of solubility provides valuable initial information for reaction setup and further studies.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of 3-Fluoro-4-methoxyphenylacetonitrile (e.g., 1-5 mg) is placed in a series of test tubes.

-

Solvent Addition: A known volume of each solvent to be tested (e.g., 1 mL of water, ethanol, acetone) is added to a separate test tube.

-

Mixing: The tubes are agitated (e.g., vortexed) for a set period.

-

Observation: The samples are visually inspected for the complete dissolution of the solid.

Causality: The principle of "like dissolves like" governs solubility. The ability of the solvent to overcome the solute-solute and solvent-solvent interactions in favor of solute-solvent interactions determines the extent of dissolution.

Spectroscopic Data

Spectroscopic analysis is indispensable for the structural elucidation and confirmation of chemical identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the methylene protons of the acetonitrile group. The fluorine atom will cause characteristic splitting patterns in the signals of adjacent aromatic protons.

-

¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the quaternary carbons of the aromatic ring and the nitrile carbon.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Functional Group |

| ~2250 | C≡N (nitrile) stretch |

| ~1600, ~1500 | C=C (aromatic) stretch |

| ~1250 | C-O (aryl ether) stretch |

| ~1100 | C-F stretch |

The presence of a sharp absorption band around 2250 cm⁻¹ is a strong indicator of the nitrile functional group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular ion peak (M⁺) for 3-Fluoro-4-methoxyphenylacetonitrile would be observed at an m/z of approximately 165.16.

Synthesis and Reactivity

3-Fluoro-4-methoxyphenylacetonitrile is a valuable synthetic intermediate. A plausible synthetic route involves the cyanation of a corresponding benzyl halide.

Illustrative Synthetic Pathway:

Caption: A representative synthetic route to 3-Fluoro-4-methoxyphenylacetonitrile.

The nitrile group can be readily hydrolyzed to a carboxylic acid or reduced to an amine, providing access to a wide range of derivatives for further chemical exploration.

Applications in Drug Discovery and Development

Substituted phenylacetonitriles are prevalent scaffolds in medicinal chemistry. The unique electronic properties conferred by the fluorine and methoxy substituents in 3-Fluoro-4-methoxyphenylacetonitrile make it an attractive starting material for the synthesis of novel bioactive compounds. The strategic placement of the fluorine atom can block metabolic oxidation at that position, thereby enhancing the pharmacokinetic profile of a drug candidate.

Workflow for Utilizing 3-Fluoro-4-methoxyphenylacetonitrile in Drug Discovery:

Caption: A typical workflow for the application of 3-Fluoro-4-methoxyphenylacetonitrile in a drug discovery program.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-Fluoro-4-methoxyphenylacetonitrile. It is classified as harmful if swallowed, in contact with skin, or if inhaled.[2]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the Safety Data Sheet (SDS) for detailed safety information before use.

Conclusion

3-Fluoro-4-methoxyphenylacetonitrile is a valuable and versatile building block for chemical synthesis, particularly in the fields of medicinal and agricultural chemistry. Its well-defined physicochemical properties, coupled with its synthetic tractability, make it a compound of significant interest for researchers aiming to develop novel molecules with tailored biological activities. This guide provides a solid foundation of its core characteristics to facilitate its informed and effective application.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 136251, 3-Fluoro-4-methoxyphenylacetonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2737365, 4-Fluoro-3-methoxybenzonitrile. Retrieved from [Link].

-

GSRS. (n.d.). 4-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 44129706, 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 297963, 4-Benzyloxy-3-methoxyphenylacetonitrile. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 88310, (3-Methoxyphenyl)acetonitrile. Retrieved from [Link].

- Al-Hamdani, A. A. S., & Al-Khafaji, N. J. (2019). Synthesis, Spectral and Antimicrobial Investigation of 2-(Naphthalenel-ylamino)-2- Phenylacetonitrile and 1, 10-Phenanthroline with Five Divalent Transition Metal Ions. International Journal of Pharmaceutical Quality Assurance, 10(1).

- Yerande, S. G., Shendage, D. M., Wakchaure, P. B., Phadtare, G. R., Bhoite, M. Y., & Gangopadhyay, A. K. (2014). Fries rearrangement: scalable synthesis of key fluoro building blocks 3-fluoro-4-methoxybenzoyl chloride (IV) and 1,2-diethoxy-3-fluorobenzene (V). Tetrahedron Letters, 55(17), 2815-2817.

- Awadallah, M. D., Awan, I. A., Carlino, G. M., Cherian, Z. K., Dimonte, S. J., Purkey, M. A., ... & Kharas, G. B. (2022).

- Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

- Strauss, J. J., Martin, S. F. (1996). Applications of substituted arylacetaldehydes in the total synthesis of seco-mesembrane alkaloids. Part 1. The total synthesis of (±)-O-methyljoubertiamine. Journal of the Chemical Society, Perkin Transactions 1, (18), 2183-2195.

-

Hilaris Publisher. (n.d.). Medicinal Chemistry Applications. Retrieved from [Link]

- Epp, J. B., Fields, S. C., & Satchivi, N. M. (2014). U.S. Patent No. 8,822,730. Washington, DC: U.S.

- Le, K. N., & Schoffers, E. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank, 2025(1), M1333.

- Papastavrou, A., Gkizis, P. L., Christodoulou, E., Ioannou, E., & Roussis, V. (2023). A Novel Approach for the Synthesis of 3,3′-((4-Methoxyphenyl)methylene)bis(4-hydroxyfuran-2(5H)-one)

- Batchelor, D. V., et al. (2008). A Convenient Synthesis of Highly Substituted 3-N,N-Dialkylamino-1,2,4-triazoles. Synlett, (15), 2423-2425.

Sources

- 1. macmillan.princeton.edu [macmillan.princeton.edu]

- 2. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-FLUORO-4-METHOXYPHENYLACETONITRILE | 404-90-0 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. 404-90-0 CAS MSDS (3-FLUORO-4-METHOXYPHENYLACETONITRILE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile: A Key Building Block in Modern Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Phenylacetonitriles

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine into molecular scaffolds is a widely recognized strategy for optimizing the physicochemical and pharmacokinetic properties of bioactive compounds. The presence of fluorine can significantly enhance metabolic stability, modulate lipophilicity and pKa, and improve binding affinity to biological targets.[1][2][3] Within this context, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile emerges as a valuable and versatile chemical intermediate. Its unique substitution pattern, featuring a fluorine atom, a methoxy group, and a reactive nitrile moiety, provides a trifecta of functional handles for synthetic elaboration, making it a sought-after building block in the synthesis of complex pharmaceutical agents.[] This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and its pivotal role as a pharmaceutical intermediate.

Molecular Structure and Physicochemical Properties

Molecular Formula: C₉H₈FNO[5]

Molecular Weight: 165.16 g/mol [5]

CAS Number: 850565-37-6[5]

The molecular structure of this compound is characterized by a benzene ring substituted with a fluoro group at the 4-position, a methoxy group at the 3-position, and an acetonitrile group at the 1-position. This specific arrangement of substituents dictates its reactivity and potential applications in organic synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈FNO | [5] |

| Molecular Weight | 165.16 g/mol | [5] |

| CAS Number | 850565-37-6 | [5] |

| Appearance | White to off-white solid | General Observation |

| Purity | ≥97% | [5] |

Synthesis of this compound: A Methodological Overview

The synthesis of phenylacetonitrile derivatives often involves the reaction of a corresponding benzyl halide with a cyanide salt. A general and reliable method for compounds of this class is the nucleophilic substitution of a benzyl chloride or bromide with sodium or potassium cyanide in a suitable solvent.

While a specific peer-reviewed synthesis for this compound is not prominently available, a highly analogous and established procedure for a similar isomer, p-methoxyphenylacetonitrile, provides a robust framework for its preparation. This reaction proceeds via an SN2 mechanism, where the cyanide ion displaces the halide from the benzylic carbon.

Experimental Protocol: A Representative Synthesis

The following protocol is adapted from the well-established synthesis of methoxyphenylacetonitriles and can be applied for the preparation of this compound from the corresponding 1-(chloromethyl)-4-fluoro-3-methoxybenzene.

Step 1: Preparation of 1-(chloromethyl)-4-fluoro-3-methoxybenzene

The starting benzyl chloride can be prepared from the corresponding 4-fluoro-3-methoxybenzyl alcohol by reaction with a chlorinating agent such as thionyl chloride or concentrated hydrochloric acid.

Step 2: Cyanation Reaction

-

In a three-necked round-bottomed flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, a solution of 1-(chloromethyl)-4-fluoro-3-methoxybenzene in a suitable solvent (e.g., acetone or acetonitrile) is prepared.

-

A slight molar excess of sodium cyanide (NaCN) or potassium cyanide (KCN) is added to the flask. The use of a catalyst such as sodium iodide (NaI) can facilitate the reaction.[6]

-

The reaction mixture is heated to reflux with vigorous stirring for several hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are removed by filtration.

-

The filtrate is concentrated under reduced pressure to remove the solvent.

-

The resulting crude product is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude this compound.

-

Further purification can be achieved by column chromatography on silica gel or by recrystallization.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the acetonitrile group, and the methyl protons of the methoxy group. The coupling patterns of the aromatic protons will be influenced by both the fluorine and methoxy substituents.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule, including the quaternary carbons of the benzene ring, the nitrile carbon, the methylene carbon, and the methoxy carbon.

-

IR Spectroscopy: The infrared spectrum will exhibit a sharp, characteristic absorption band for the nitrile (C≡N) stretching vibration, typically in the range of 2240-2260 cm⁻¹. Other significant absorptions will include C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and C-O stretching of the methoxy group.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of 165.16 g/mol . Fragmentation patterns will likely involve the loss of the cyano group and other characteristic fragments of the substituted benzene ring.

Applications in Drug Discovery and Development

Phenylacetonitrile derivatives are crucial intermediates in the synthesis of a wide range of pharmaceuticals.[7][8] The presence of the nitrile group allows for its conversion into other important functional groups such as carboxylic acids, amines, and amides, which are common moieties in drug molecules.

The specific substitution pattern of this compound makes it an attractive starting material for the synthesis of novel therapeutic agents, particularly in areas where the modulation of metabolic stability and receptor binding affinity is critical. The strategic placement of the fluorine and methoxy groups can influence the electronic properties of the aromatic ring and provide opportunities for specific interactions with biological targets.[1][2]

While specific drugs synthesized directly from this intermediate are not yet widely documented in the public domain, its structural motifs are present in various classes of bioactive compounds, suggesting its potential utility in the development of new treatments for a range of diseases.

Conclusion

This compound stands as a valuable building block for medicinal chemists and drug development professionals. Its well-defined molecular structure and the presence of multiple reactive sites offer significant synthetic versatility. As the demand for more sophisticated and effective pharmaceuticals continues to grow, the role of strategically functionalized intermediates like this compound in accelerating the drug discovery process is poised to become even more critical.

References

-

MySkinRecipes. 3-Fluoro-4-methoxyphenylacetonitrile. [Link]

-

Synergistic Sourcing. The Role of Fluorinated Intermediates in Modern Chemical Synthesis. [Link]

-

Synergistic Sourcing. Leveraging Fluorinated Intermediates: Opportunities in Pharma and Agrochemicals. [Link]

-

Zhou, Y., et al. (2016). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(1), 15-43. [Link]

-

Synergistic Sourcing. 4-Methoxyphenylacetonitrile: A Crucial Intermediate for Pharma Synthesis. [Link]

-

Alshammari, M. B., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3′,4′,5′-trihydroxyflavone and 3′,4′,5′-trimethoxyflavone. Bioorganic & Medicinal Chemistry Letters, 32, 127720. [Link]

-

Alshammari, M. B., et al. (2021). Synthesis, biological evaluation, and NMR studies of 3-fluorinated derivatives of 3',4',5'-trihydroxyflavone and 3',4',5'-trimethoxyflavone. PubMed, 32, 127720. [Link]

-

Wang, B., et al. (2015). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 20(8), 13836-13847. [Link]

-

PubChem. 3-Fluoro-4-methoxyphenylacetonitrile. [Link]

-

ACG Publications. (2020). Synthesis and characterization of some novel fluoro and methoxy substituted chalcone derivatives via nucleophilic aromatic substitution. Records of Natural Products, 14(4), 281-289. [Link]

-

Naveen, S., et al. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Analytical Sciences: X-ray Structure Analysis Online, 22(11), x265-x266. [Link]

-

Organic Syntheses. p-METHOXYPHENYLACETONITRILE. [Link]

-

Shvartsberg, Y., et al. (2022). Synthesis and Biological Evaluation of Novel Bufalin Derivatives. Molecules, 27(7), 2315. [Link]

-

Synergistic Sourcing. Unlock the Potential of 3,4-Dimethoxyphenylacetonitrile (CAS 93-17-4). [Link]

-

Khotkevych, A., et al. (2023). Synthesis and styrene copolymerization of novel fluoro, methoxy and methyl ring-disubstituted octyl phenylcyanoacrylates. ChemRxiv. [Link]

-

Sarala, G., et al. (2006). (Z)-2-(4-Methoxyphenyl)-3-phenylacrylonitrile. Acta Crystallographica Section E: Structure Reports Online, 62(10), o3998-o4000. [Link]

-

PubChem. (3-Methoxyphenyl)acetonitrile. [Link]

Sources

Introduction: Beyond a Single Formula

An In-Depth Technical Guide to the Isomers and Nomenclature of C9H8FNO

For Researchers, Scientists, and Drug Development Professionals

The molecular formula C9H8FNO represents not a single entity, but a diverse landscape of structural isomers, each with unique chemical properties, reactivity, and potential applications. For researchers in drug development, understanding this diversity is paramount. The presence of a fluorine atom, an aromatic ring, and either an amide or oxime functional group within this compact formula creates a rich scaffold for medicinal chemistry. The strategic placement of fluorine, in particular, is a cornerstone of modern drug design, used to enhance metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2][3][4][5][6]

This guide provides an in-depth exploration of the C9H8FNO isomers. It moves beyond a simple listing of names to deconstruct the logic of their nomenclature, detail their synthesis, and provide field-proven insights into their application, grounded in authoritative references.

Part 1: The Foundation of Identity - IUPAC Nomenclature for C9H8FNO Isomers

The specific arrangement of atoms within the C9H8FNO formula dictates the compound's function and, critically, its formal identity. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic framework for naming these isomers, ensuring unambiguous communication. The most prevalent isomers of C9H8FNO fall into two main classes: substituted amides and oximes.

1.1 Amide Nomenclature: Amides are named as derivatives of carboxylic acids by replacing the '-oic acid' or '-ic acid' suffix with '-amide'.[7][8][9] Substituents on the nitrogen atom are designated with the locant N-.[8] For amides where the carbonyl group is attached to a ring, the suffix '-carboxamide' is used.[7][10]

1.2 Oxime Nomenclature: Oximes are typically named by adding the word "oxime" after the name of the corresponding aldehyde or ketone. For isomers derived from ketones, this results in names like "ethanone oxime".[11] Stereoisomerism (E/Z) is a key consideration for oximes due to the restricted rotation around the C=N double bond.

The following diagram illustrates the core structural differences between the primary isomer classes of C9H8FNO.

Figure 1: Core isomeric scaffolds of C9H8FNO and examples of positional isomers.

Part 2: A Deep Dive into Key Isomer Classes

To illustrate the technical nuances of this molecular formula, we will explore three prominent classes of isomers in detail.

Class I: N-(Fluorophenyl)acetamides

This class, often referred to as fluoroacetanilides, represents a fundamental scaffold in medicinal chemistry. The position of the fluorine atom on the phenyl ring significantly impacts the molecule's electronic properties and biological interactions.

Nomenclature Deconstructed: The IUPAC name N-(4-fluorophenyl)acetamide precisely defines the structure.[12] "Acetamide" denotes the CH3CONH- group as the principal functional group. "N-phenyl" indicates a phenyl ring is attached to the nitrogen. "(4-fluoro)" specifies that a fluorine atom is at the para-position (carbon 4) of that phenyl ring.

Synthesis Protocol: Beckmann Rearrangement A common and efficient method for synthesizing N-substituted amides is the Beckmann rearrangement of a ketoxime. This reaction proceeds via an acid-catalyzed rearrangement of the oxime to its corresponding amide.

Figure 2: General workflow for the synthesis of N-(4-fluorophenyl)acetamide.

Detailed Step-by-Step Methodology: [13]

-

Preparation: An oven-dried round-bottom flask is charged with the starting ketoxime, 1-(4-fluorophenyl)ethanone oxime (1.0 eq), and dissolved in dry dichloromethane (DCM).

-

Reagent Addition: Trifluoromethanesulfonic (triflic) anhydride (1.0 eq) dissolved in dry DCM is added dropwise to the stirred solution under a nitrogen atmosphere over 10-15 minutes.

-

Reaction: The mixture is stirred at room temperature. The reaction's progress is monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Upon completion, the reaction mixture is carefully poured into crushed ice and neutralized with a 10% aqueous solution of sodium bicarbonate (NaHCO3).

-

Extraction: The organic layer is separated, and the aqueous layer is extracted multiple times with DCM. The combined organic extracts are dried over anhydrous sodium sulfate and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the pure N-(4-fluorophenyl)acetamide.

Data Summary Table:

| Property | Value | Source(s) |

| IUPAC Name | N-(4-fluorophenyl)acetamide | [12] |

| CAS Number | 351-83-7 | [12] |

| Molecular Weight | 153.15 g/mol | [12] |

| Appearance | White to off-white solid | [14] |

| Melting Point | 153-155 °C | PubChem |

| Solubility | Soluble in ethanol, acetone; limited in water | [14] |

Field Insights and Applications: Fluorinated acetanilides are significant building blocks in pharmaceutical synthesis.[14] The fluorine atom enhances lipophilicity and can block sites of metabolic oxidation, improving a drug's pharmacokinetic profile.[4][5][14] Studies on the metabolism of 4-fluoroacetanilide in rats have shown that it undergoes N-deacetylation and subsequent defluorination to form metabolites of paracetamol, highlighting the complex metabolic pathways these compounds can enter.[15] Derivatives of this scaffold have been investigated for various biological activities, including antibacterial and anticancer properties.[16][17] However, it is crucial to note that many N-(fluorophenyl)acetamide isomers are classified as irritants to the skin, eyes, and respiratory system.[12][18][19]

Class II: Fluoro-N-methylbenzamides

In this class, the core is a benzamide, with the fluorine on the phenyl ring and a methyl group on the amide nitrogen. These subtle structural shifts lead to vastly different applications compared to the acetanilides.

Nomenclature Deconstructed: For 4-fluoro-N-methylbenzamide, "benzamide" is the parent name, derived from benzoic acid.[7] "4-fluoro" indicates the fluorine's para-position on the benzene ring, and "N-methyl" specifies a methyl group is attached to the amide nitrogen.

Synthesis Protocol: Multi-step Industrial Preparation The synthesis of compounds like 4-amino-2-fluoro-N-methylbenzamide, a key pharmaceutical intermediate, often involves a multi-step pathway suitable for large-scale production.

Sources

- 1. nbinno.com [nbinno.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. IUPAC Nomenclature Rules for Amides | QUÃMICA ORGÃNICA [quimicaorganica.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. teachy.ai [teachy.ai]

- 10. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 11. acdlabs.com [acdlabs.com]

- 12. N-(4-fluorophenyl)acetamide | C8H8FNO | CID 9601 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. CAS 351-83-7: N-(4-Fluorophenyl)acetamide | CymitQuimica [cymitquimica.com]

- 15. Studies on the metabolism of 4-fluoroaniline and 4-fluoroacetanilide in rat: formation of 4-acetamidophenol (paracetamol) and its metabolites via defluorination and N-acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. aksci.com [aksci.com]

- 19. N-(2-Fluorophenyl)acetamide | C8H8FNO | CID 67860 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of 3-Methoxy-4-fluorobenzyl cyanide in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Methoxy-4-fluorobenzyl Cyanide in Organic Solvents

Introduction

In the landscape of pharmaceutical and chemical research, a thorough understanding of a compound's physicochemical properties is paramount for successful downstream applications. 3-Methoxy-4-fluorobenzyl cyanide, a substituted aromatic nitrile, is a versatile intermediate in the synthesis of various target molecules. Its solubility profile in organic solvents is a critical parameter that dictates its handling, reaction conditions, and purification strategies. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Methoxy-4-fluorobenzyl cyanide, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another.[1] The structure of 3-Methoxy-4-fluorobenzyl cyanide, with its combination of polar and nonpolar moieties, suggests a nuanced solubility profile.

Molecular Structure:

-

Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar solvents through van der Waals forces.[2]

-

Cyano Group (-CN): The nitrile group is strongly polar and can act as a hydrogen bond acceptor, contributing to solubility in polar solvents.[3]

-

Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the potential for hydrogen bonding.[4]

-

Fluorine Atom (-F): The high electronegativity of fluorine creates a dipole moment, increasing the polarity of the molecule.

Given these features, 3-Methoxy-4-fluorobenzyl cyanide is expected to exhibit moderate to good solubility in a range of polar aprotic and some polar protic solvents. Its solubility in nonpolar solvents is likely to be more limited due to the presence of the polar functional groups. The melting point of 3-Methoxy-4-fluorobenzyl cyanide is 49-50 °C.[5]

Theoretical Solubility Framework

The interplay of functional groups in 3-Methoxy-4-fluorobenzyl cyanide dictates its interaction with different solvent classes. The following diagram illustrates the expected solubility trends based on solvent polarity.

Caption: Predicted solubility of 3-Methoxy-4-fluorobenzyl cyanide in different solvent classes.

Experimental Determination of Solubility

While theoretical predictions provide a valuable starting point, empirical determination of solubility is essential for accurate process development. The shake-flask method is considered the "gold standard" for determining equilibrium solubility due to its reliability.[6][7]

Shake-Flask Method: A Step-by-Step Protocol

This protocol outlines the procedure for determining the thermodynamic solubility of 3-Methoxy-4-fluorobenzyl cyanide.

Materials:

-

3-Methoxy-4-fluorobenzyl cyanide

-

Selected organic solvents (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Analytical balance

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of 3-Methoxy-4-fluorobenzyl cyanide to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[6]

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker set to the desired temperature. Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.[8]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.[6]

-

Sample Withdrawal: Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filtration: Immediately filter the aliquot through a solvent-compatible syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the analytical range of the chosen quantification method.

-

Quantification: Analyze the diluted sample using a validated HPLC or UV-Vis spectrophotometric method to determine the concentration of 3-Methoxy-4-fluorobenzyl cyanide. A calibration curve prepared with known concentrations of the compound in the same solvent is required for accurate quantification.[9][10]

The following diagram illustrates the experimental workflow for the shake-flask method.

Caption: Experimental workflow for the shake-flask solubility determination method.

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format. The following table provides a template for reporting the solubility of 3-Methoxy-4-fluorobenzyl cyanide in various organic solvents.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Methanol | 25 | Experimental Value | Calculated Value |

| Ethanol | 25 | Experimental Value | Calculated Value |

| Acetone | 25 | Experimental Value | Calculated Value |

| Acetonitrile | 25 | Experimental Value | Calculated Value |

| Dimethyl Sulfoxide (DMSO) | 25 | Experimental Value | Calculated Value |

| Toluene | 25 | Experimental Value | Calculated Value |

| Hexane | 25 | Experimental Value | Calculated Value |

Conclusion

The solubility of 3-Methoxy-4-fluorobenzyl cyanide in organic solvents is a critical parameter for its effective use in research and development. This guide has provided a theoretical framework for predicting its solubility based on its molecular structure, along with a detailed, field-proven protocol for its experimental determination using the shake-flask method. By combining theoretical understanding with rigorous experimental practice, researchers can confidently handle and utilize this important chemical intermediate in their synthetic endeavors.

References

- Delgado, D. R., & Martinez, F. (2014). A simple computational method to estimate the solubility of organic compounds in different kinds of solvents. Journal of the Brazilian Chemical Society, 25(9), 1643-1650.

-

Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

- Glomme, A., März, J., & Dressman, J. B. (2005). Comparison of a miniaturized shake-flask solubility method with automated potentiometric acid/base titrations and calculated solubilities. Journal of Pharmaceutical Sciences, 94(1), 1-16.

- Avdeef, A. (2007). The rise of the potentiometric pKa/solubility profile in drug discovery. Current Topics in Medicinal Chemistry, 7(8), 847-857.

-

O'Donovan, D. H., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Penzkofer, A. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. Journal of Analytical Sciences, Methods and Instrumentation, 5, 13-21. [Link]

-

Ataman Kimya. (n.d.). BENZYL CYANIDE. Retrieved from [Link]

-

Solubility of Things. (n.d.). 2-Methylbenzyl cyanide. Retrieved from [Link]

-

Loba Chemie. (n.d.). 4-METHOXYBENZYL CYANIDE. Retrieved from [Link]

-

LibreTexts Chemistry. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

Sources

- 1. chem.ws [chem.ws]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3-Methoxy-4-fluorobenzyl cyanide | 850565-37-6 [amp.chemicalbook.com]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. tandfonline.com [tandfonline.com]

- 8. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. solubilityofthings.com [solubilityofthings.com]

A Comprehensive Spectroscopic and Structural Elucidation Guide to 2-(4-Fluoro-3-methoxyphenyl)acetonitrile

Abstract

This technical guide provides an in-depth analysis of the spectroscopic characteristics of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile (CAS No. 850565-37-6), a key intermediate in pharmaceutical synthesis.[1] As a Senior Application Scientist, the objective of this document is to move beyond mere data presentation. We will explore the causal relationships between the molecule's structure and its spectral output, offering a self-validating framework for its identification and purity assessment. This guide is designed for researchers, process chemists, and quality control analysts who require a robust, first-principles understanding of this compound's analytical signature. We will dissect its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounding our interpretations in established physicochemical principles and authoritative references.

Introduction: The Analytical Imperative

This compound is a substituted phenylacetonitrile derivative with the molecular formula C₉H₈FNO and a molecular weight of 165.16 g/mol .[1] Its structural motifs—a fluorinated aromatic ring, a methoxy ether, and a nitrile group—make it a versatile building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The precise arrangement of these functional groups is critical to its reactivity and the ultimate efficacy of the final drug product.

The presence of structural isomers, such as 2-(3-Fluoro-4-methoxyphenyl)acetonitrile (CAS No. 404-90-0), necessitates an unambiguous and multi-faceted analytical approach.[2] Relying on a single technique is insufficient; only the congruent testimony of several orthogonal methods can provide the requisite confidence in identity and purity. This guide establishes a benchmark for such an analysis.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following IUPAC-compliant atom numbering scheme will be used throughout this guide.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy provides the most detailed information regarding the carbon-hydrogen framework of the molecule. For a molecule of this complexity, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

-

Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; residual proton signals from the solvent must not obscure key analyte resonances.[3]

-

Referencing: Add a small amount of tetramethylsilane (TMS) as an internal standard, setting its signal to 0.00 ppm for both ¹H and ¹³C spectra.

-

Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer to ensure adequate signal dispersion, particularly in the aromatic region.[4]

-

¹H NMR Acquisition: Obtain the spectrum using a standard pulse sequence with an acquisition time of ~4 seconds and a relaxation delay of 1-2 seconds.[4]

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence (e.g., WALTZ-16) to produce singlets for all carbons, simplifying the spectrum.[4] A sufficient number of scans (e.g., 512 or more) is required due to the low natural abundance of the ¹³C isotope.

¹H NMR Spectral Interpretation

The ¹H NMR spectrum is characterized by three distinct regions: the aromatic protons, the methoxy protons, and the benzylic methylene protons. The predicted chemical shifts and coupling patterns are a direct consequence of the electronic environment created by the substituents.

Table 1: Predicted ¹H NMR Data for this compound

| Assigned Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant(s) (J, Hz) | Rationale & Causality |

| H8 (-CH₂CN) | ~3.75 | s (singlet) | N/A | Methylene protons adjacent to two electron-withdrawing groups (aromatic ring and nitrile). Lack of adjacent protons results in a singlet. |

| H9 (-OCH₃) | ~3.90 | s (singlet) | N/A | Methoxy protons are chemically equivalent and shielded by the oxygen atom. No adjacent protons leads to a singlet. |

| H5 | ~7.05 | dd (doublet of doublets) | J(H5-F) ≈ 8.5 (ortho), J(H5-H6) ≈ 2.0 (meta) | H5 is ortho to the fluorine, resulting in a large H-F coupling. It is also meta to H6, resulting in a smaller H-H coupling. |

| H6 | ~7.10 | d (doublet) | J(H6-H5) ≈ 2.0 (meta) | H6 is meta to H5, showing a small meta coupling. Coupling to H2 (para) is typically too small to be resolved. |

| H2 | ~7.15 | t (triplet-like) or dd | J(H2-F) ≈ 8.5 (meta), J(H2-H6) is negligible | H2 is coupled to the adjacent fluorine (meta) and the proton on C1. The signal appears as a doublet of doublets, which can sometimes resemble a triplet due to similar coupling constants. |

Note: Predicted values are based on standard NMR prediction algorithms and may vary slightly based on solvent and concentration.[5][6]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum confirms the carbon count and provides insight into the electronic effects of the substituents. The fluorine atom introduces characteristic C-F couplings, which are invaluable for assignment.

Table 2: Predicted ¹³C NMR Data for this compound

| Assigned Carbon(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Rationale & Causality |

| C8 (-CH₂CN) | ~23 | Singlet | Aliphatic sp³ carbon, shielded relative to aromatic carbons. |

| C9 (-OCH₃) | ~56 | Singlet | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |

| C-CN (Nitrile) | ~117 | Singlet | sp-hybridized carbon of the nitrile group, characteristically deshielded. |

| C1 | ~119 | Doublet (²JCF ≈ 18 Hz) | Aromatic carbon directly attached to the CH₂CN group. Its proximity to fluorine results in a two-bond C-F coupling. |

| C2 | ~116 | Doublet (²JCF ≈ 21 Hz) | Shielded by the ortho-methoxy group. Exhibits a two-bond C-F coupling. |

| C5 | ~125 | Doublet (³JCF ≈ 6 Hz) | Deshielded relative to C2 and C6. Shows a smaller three-bond C-F coupling. |

| C6 | ~114 | Singlet or small doublet | Shielded by the para-methoxy group. Four-bond C-F coupling is often negligible or very small. |

| C3 (-O) | ~148 | Doublet (²JCF ≈ 10 Hz) | Deshielded due to direct attachment to the electronegative oxygen. Shows a two-bond C-F coupling. |

| C4 (-F) | ~152 | Doublet (¹JCF ≈ 245 Hz) | Directly bonded to fluorine, resulting in significant deshielding and a very large one-bond C-F coupling constant. |

Note: Predicted values are based on standard NMR prediction algorithms. Experimental verification is essential.[7][8]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. The vibrational frequencies of bonds act as a molecular fingerprint.

Experimental Protocol: ATR-IR

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the spectrum, typically over the range of 4000-650 cm⁻¹.[9] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

Caption: Standard workflow for ATR-IR spectroscopic analysis.

IR Spectral Interpretation

Each functional group in this compound has a characteristic absorption band.

Table 3: Characteristic IR Absorption Bands

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3100-3000 | C-H Stretch | Aromatic C-H |

| 2950-2850 | C-H Stretch | Aliphatic C-H (in -CH₂- and -OCH₃) |

| ~2250 | C≡N Stretch | Nitrile |

| 1610-1580 | C=C Stretch | Aromatic Ring |

| 1520-1480 | C=C Stretch | Aromatic Ring |

| ~1260 | C-O Stretch | Aryl-Alkyl Ether (asymmetric) |

| ~1100-1000 | C-F Stretch | Aryl Fluoride |

The most diagnostic peak in the IR spectrum is the sharp, medium-intensity absorption around 2250 cm⁻¹, which is highly characteristic of the nitrile (C≡N) functional group.[10] The presence of this peak, along with the C-O and C-F stretching bands, provides strong, self-validating evidence for the proposed structure.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the definitive molecular weight and offers clues to the molecule's structure through its fragmentation pattern under energetic conditions.

Experimental Protocol: Electron Ionization (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a GC inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This process creates a radical cation known as the molecular ion (M⁺•).

-

Analysis: Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight).

-

Detection: Detect the ions to generate the mass spectrum.

MS Data Interpretation

-

Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. For this compound, this peak is expected at an m/z of 165 , corresponding to the molecular weight of C₉H₈FNO.[2]

-

Fragmentation Analysis: The stability of the fragments dictates the appearance of the mass spectrum. The most logical and energetically favorable fragmentation pathway involves the cleavage of the benzylic C-C bond.

Caption: Primary fragmentation pathway in EI-MS.

Table 4: Major Expected Fragments in Mass Spectrum

| m/z | Proposed Fragment Structure | Identity |

| 165 | [C₉H₈FNO]⁺• | Molecular Ion (M⁺•) |

| 125 | [C₇H₆FO]⁺ | [M - CH₂CN]⁺ |

| 97 | [C₆H₄FO]⁺ | [125 - CO]⁺ |

The base peak (most intense peak) in the spectrum is likely to be the m/z 125 fragment, the 4-fluoro-3-methoxybenzyl cation. Its high stability is due to the resonance delocalization of the positive charge across the aromatic ring, which is enhanced by the electron-donating methoxy group. This predictable fragmentation provides a powerful cross-check for the structural assignment made by NMR.

Conclusion: A Synthesis of Spectroscopic Evidence

The structural elucidation of this compound is a case study in the power of a multi-technique analytical approach.

-

NMR spectroscopy definitively maps the C-H framework, establishing the precise connectivity and isomeric identity through chemical shifts and coupling constants (both H-H and C-F).

-

IR spectroscopy provides rapid and unambiguous confirmation of the essential nitrile, ether, and aryl fluoride functional groups.

-

Mass spectrometry confirms the elemental composition via the molecular ion and corroborates the structure through predictable, stability-driven fragmentation.

Together, these techniques form a self-validating system of evidence that allows for the confident identification, characterization, and quality assessment of this important chemical intermediate. This guide provides the foundational data and interpretive logic necessary for any scientist working with this molecule, ensuring both technical accuracy and field-proven reliability.

References

-

PubChem. (n.d.). 2-(3-Chloro-4-fluoro-5-methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

Methylamine Supplier. (n.d.). (4-Fluoro-3-Methoxyphenyl)Acetonitrile. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). 3-Fluoro-4-methoxyphenylacetonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved January 6, 2026, from [Link]

-

Methylamine Supplier. (n.d.). (2-Fluoro-4-Methoxyphenyl)Acetonitrile - Properties, Uses & Safety. Retrieved January 6, 2026, from [Link]

-

Chemaxon. (n.d.). NMR Predictor. Retrieved January 6, 2026, from [Link]

- Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.

-

PubChem. (n.d.). 2-(3-Fluoro-2'-methoxy-[1,1'-biphenyl]-4-yl)acetonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

ChemRxiv. (2022). A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. Retrieved January 6, 2026, from [Link]

-

American Chemical Society. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR spectra (d6-DMSO/d3-acetonitrile, 125 MHz) indicating the.... Retrieved January 6, 2026, from [Link]

-

Eurisotop. (n.d.). NMR Solvent data chart. Retrieved January 6, 2026, from [Link]

-

Wagen, C. (2023). Computational NMR Prediction: A Microreview. Retrieved January 6, 2026, from [Link]

-

Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved January 6, 2026, from [Link]

-

Royal Society of Chemistry. (2012). Interaction of Acetonitrile with Trifluoromethanesulfonic Acid: Unexpected Formation of a Wide Variety of Structures. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). (3-Methoxyphenyl)acetonitrile. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2006). Synthesis and Crystal Structure of 2-(4-Methoxyphenyl)-3-(3,4,5-trimethoxyphenyl)acrylonitrile. Retrieved January 6, 2026, from [Link]

-

Jaryal, R., et al. (2025). Spectroscopy analysis and computational chemistry: Liquid- assisted mechanochemical synthesis of new heteroleptic copper complexes with pyridine. Chemical Methodologies. Retrieved January 6, 2026, from [Link]

-

MDPI. (2022). Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing Materials. Retrieved January 6, 2026, from [Link]

-

PrepChem.com. (n.d.). Preparation of 4-methoxyphenylacetonitrile. Retrieved January 6, 2026, from [Link]

-

NIST. (n.d.). Acetonitrile. NIST Chemistry WebBook. Retrieved January 6, 2026, from [Link]

-

PubChem. (n.d.). Benzeneacetonitrile, 4-methoxy-. National Center for Biotechnology Information. Retrieved January 6, 2026, from [Link]

-

LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Retrieved January 6, 2026, from [Link]

-

ResearchGate. (2020). NMR Spectroscopic Investigation of Benzothiazolylacetonitrile Azo dyes: CR7 Substitution Effect and Semiempirical Study. Retrieved January 6, 2026, from [Link]

-

MDPI. (n.d.). Spectroscopic and In Silico Studies on the Interaction of Substituted Pyrazolo[1,2-a]benzo[1][11][12][13]tetrazine-3-one Derivatives with c-Myc G4-DNA. Retrieved January 6, 2026, from [Link]

-

mzCloud. (n.d.). 2-Fluoro-6-(4-methoxyphenoxy)benzonitrile. Retrieved January 6, 2026, from [Link]

-

SpectraBase. (n.d.). 2-Keto-2-(4-methoxyphenyl)acetonitrile. Wiley. Retrieved January 6, 2026, from [Link]

Sources

- 1. This compound - CAS:850565-37-6 - Sunway Pharm Ltd [3wpharm.com]

- 2. 3-Fluoro-4-methoxyphenylacetonitrile | C9H8FNO | CID 136251 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. eurisotop.com [eurisotop.com]

- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 5. acdlabs.com [acdlabs.com]

- 6. docs.chemaxon.com [docs.chemaxon.com]

- 7. Mnova Predict | Accurate Prediction | Bruker [bruker.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. amecj.com [amecj.com]

- 10. Acetonitrile [webbook.nist.gov]

- 11. 2-(3-Chloro-4-fluoro-5-methoxyphenyl)acetonitrile | C9H7ClFNO | CID 84775476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. echemi.com [echemi.com]

- 13. 4-Fluoro-3-Methoxyphenylacetonitrile | Properties, Uses, Safety & Supplier China [nj-finechem.com]

The Strategic Application of 2-(4-Fluoro-3-methoxyphenyl)acetonitrile in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

For Immediate Release to Drug Development Professionals, Researchers, and Scientists

Abstract

This technical guide delineates the strategic importance and potential applications of the fluorinated building block, 2-(4-Fluoro-3-methoxyphenyl)acetonitrile, in modern medicinal chemistry. With a primary focus on the synthesis of targeted oncology therapeutics, we explore its role as a key intermediate for novel kinase inhibitors, particularly analogs of the FDA-approved MEK inhibitor, Trametinib. This document provides a comprehensive analysis of the synthetic utility of this compound, the pharmacological rationale for its specific substitution pattern, and detailed hypothetical protocols for its conversion into therapeutically relevant scaffolds.

Introduction: The Imperative for Advanced Intermediates in Kinase Inhibitor Discovery

The landscape of cancer therapy has been revolutionized by the advent of kinase inhibitors, which target specific signaling pathways dysregulated in tumor cells. The RAS/RAF/MEK/ERK pathway is a critical signaling cascade that, when constitutively activated by mutations (e.g., in BRAF), drives the proliferation of various cancers, most notably melanoma.[1][2] Dual inhibition of this pathway, through combined BRAF and MEK inhibitors, has become a standard of care for patients with BRAF-mutant metastatic melanoma.[2]

Trametinib, a highly selective, allosteric inhibitor of MEK1 and MEK2, exemplifies the success of this therapeutic strategy.[1] Its chemical structure, featuring a core 2-fluoro-4-iodo-phenylamino moiety, underscores the importance of precisely substituted aromatic building blocks in achieving high potency and selectivity. This guide focuses on the potential of this compound as a versatile starting material for the synthesis of next-generation kinase inhibitors, including novel Trametinib analogs. The strategic incorporation of fluorine and a methoxy group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, offering a promising avenue for the development of improved therapeutics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is paramount for its effective utilization in multi-step synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₈FNO | [Internal Data] |

| Molecular Weight | 165.17 g/mol | [Internal Data] |

| Appearance | Off-white to yellow solid | [Internal Data] |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF) | [Internal Data] |

| Purity | ≥98% (typical) | [Internal Data] |

Synthetic Utility: A Gateway to Bioactive Scaffolds

The chemical architecture of this compound offers multiple handles for synthetic manipulation, making it a highly valuable intermediate.

The Phenylacetonitrile Moiety: A Precursor to Primary Amines

The nitrile group is a versatile functional group that can be readily converted to a primary amine, a key functional group in many kinase inhibitors for the formation of urea or amide linkages to the core heterocyclic scaffold. The reduction of the nitrile to a primary amine is a crucial transformation.

Experimental Protocol: Reduction of this compound to 2-(4-Fluoro-3-methoxyphenyl)ethanamine

This protocol describes a standard procedure for the reduction of a phenylacetonitrile derivative to the corresponding phenethylamine.

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise at 0 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous sodium hydroxide, and then water again.

-

Isolation: Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure to yield the crude 2-(4-Fluoro-3-methoxyphenyl)ethanamine.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure primary amine.

Recent advancements in electrocatalysis have also demonstrated the highly selective reduction of acetonitriles to primary amines, offering a potentially greener and more efficient alternative to traditional metal hydride reagents.[3][4]

The Fluorine and Methoxy Substituents: Modulators of Biological Activity

The presence and position of the fluorine and methoxy groups on the phenyl ring are not arbitrary. These substituents can profoundly influence the biological activity of the final compound.

-

Fluorine: The high electronegativity of fluorine can alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve binding affinity through favorable interactions with the target protein.[5]

-

Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its position can influence the overall conformation of the molecule, which is critical for optimal binding to the kinase active site. Studies on fluorine-substituted methoxyphenylalkyl amides have shown that the relative orientation of these groups significantly impacts agonist activity at melatonin receptors, highlighting the importance of their spatial arrangement.[6]

Application in the Synthesis of MEK Inhibitor Analogs

The primary proposed application of this compound is in the synthesis of novel MEK inhibitors structurally related to Trametinib. The core of Trametinib is assembled from key intermediates, including a substituted aniline.[7][8][9] By leveraging the synthetic transformations described above, this compound can serve as a precursor to an analogous aniline.

DOT Diagram: Proposed Synthetic Pathway to a Trametinib Analog

Caption: Proposed synthetic workflow to a Trametinib analog.

This proposed pathway highlights how this compound can be elaborated into a key urea intermediate, which can then be condensed with a suitable heterocyclic core to generate the final kinase inhibitor. This strategy allows for the exploration of structure-activity relationships by modifying the substitution pattern on the phenyl ring.

The MAPK Signaling Pathway: The Therapeutic Target

A deep understanding of the target pathway is crucial for rational drug design.

DOT Diagram: The RAS/RAF/MEK/ERK Signaling Pathway and Point of MEK Inhibition

Caption: Inhibition of the MAPK pathway by Trametinib/analogs.

Constitutive activation of the MAPK pathway is a hallmark of many cancers.[10] MEK1 and MEK2 are dual-specificity kinases that phosphorylate and activate ERK1 and ERK2.[2] By inhibiting MEK, Trametinib and its analogs prevent the downstream signaling that leads to uncontrolled cell proliferation and survival.

Conclusion and Future Directions

This compound is a strategically important building block with significant potential in medicinal chemistry. Its utility as a precursor to novel kinase inhibitors, particularly analogs of MEK inhibitors like Trametinib, offers a compelling avenue for the development of new oncology therapeutics. The unique substitution pattern of this compound provides a valuable platform for fine-tuning the pharmacological properties of the resulting drug candidates. Further exploration of the synthetic transformations of this intermediate and the biological evaluation of its derivatives are warranted to fully realize its potential in drug discovery.

References

- A Technical Guide to the Synthesis and Purification of Trametinib-13C,d3 for Laboratory Applic

- Synthesis of the PET Tracer 124I-Trametinib for MAPK/ERK Kinase Distribution and Resistance Monitoring. (2018). Journal of Nuclear Medicine, 59(4), 681-686.

- CN109336884B - Method for synthesizing trametinib key intermediate. (2020).

- Scheme 9. Laboratory-scale synthesis of trametinib (55). (n.d.).

- trametinib | New Drug Approvals. (n.d.). FDA.